molecular formula C22H18O8 B15579917 Dehydropodophyllotoxin

Dehydropodophyllotoxin

Número de catálogo: B15579917
Peso molecular: 410.4 g/mol
Clave InChI: HSSDVCMYTACNSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydropodophyllotoxin has been reported in Juniperus sabina, Dysosma versipellis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSDVCMYTACNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydropodophyllotoxin: A Technical Guide to its Discovery, Historical Research, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropodophyllotoxin is a naturally occurring lignan (B3055560) belonging to the aryltetralin class of compounds. It is structurally related to podophyllotoxin (B1678966), a well-known cytotoxic agent isolated from the roots and rhizomes of Podophyllum species.[1] While podophyllotoxin and its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, have been extensively studied and utilized in cancer chemotherapy, this compound itself has been a subject of significant research interest due to its distinct biological activities. This technical guide provides an in-depth overview of the discovery, historical research, and key experimental findings related to this compound, with a focus on its mechanism of action and potential as an anticancer agent.

Discovery and Historical Research

The history of this compound is intrinsically linked to the broader research on podophyllotoxin and its congeners. An early and significant contribution to the understanding of this compound was made by Walter J. Gensler and his colleagues in 1960. Their work on compounds related to podophyllotoxin detailed the chemistry of podophyllotoxone, picropodophyllone, and this compound, laying the groundwork for future investigations into its synthesis and biological properties.[2] While Podwyssotzki first isolated podophyllotoxin in 1880, the detailed structural elucidation and chemical exploration of its derivatives, including this compound, occurred over the subsequent decades.[1]

Biological Activity and Quantitative Data

This compound and its close analog, deoxypodophyllotoxin (B190956) (DPT), have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. The primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for deoxypodophyllotoxin (DPT), a closely related and extensively studied analog of this compound, against various human cancer cell lines. This data provides a strong indication of the potency of this class of compounds.

Cell LineCancer TypeIC50 (nM)Reference
DLD1Colorectal Carcinoma25.3[5]
Caco2Colorectal Carcinoma33.7[5]
HT29Colorectal Carcinoma56.1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a related compound) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin. The polymerization of tubulin into microtubules is monitored by an increase in turbidity.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) on ice. Prepare a stock solution of GTP (e.g., 10 mM).

  • Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution to each well. Add the test compound (this compound) at various concentrations or a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm every 30 seconds for a period of 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[8][9][10][11][12]

Signaling Pathways and Molecular Mechanisms

Research on deoxypodophyllotoxin (DPT), a close structural analog of this compound, has provided significant insights into the molecular signaling pathways affected by this class of compounds. The primary mechanism involves the induction of apoptosis through the modulation of key signaling cascades, including the PI3K/AKT and p38 MAPK pathways.[6][13][14]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. DPT has been shown to suppress this pathway, leading to apoptosis.[13][15]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can promote apoptosis. DPT has been found to activate this pathway, contributing to its pro-apoptotic effects.[6]

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound activates the p38 MAPK pathway, promoting apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation CellCulture Cancer Cell Lines Treatment Treat with This compound CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot IC50 Determine IC50 MTT->IC50 Mechanism Elucidate Mechanism of Action TubulinAssay->Mechanism ApoptosisAssay->Mechanism Pathway Identify Affected Signaling Pathways WesternBlot->Pathway

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a potent bioactive lignan with significant potential as an anticancer agent. Its mechanism of action, primarily through the inhibition of tubulin polymerization and modulation of critical signaling pathways such as PI3K/AKT and p38 MAPK, makes it a compelling candidate for further drug development. The historical research provides a solid foundation for ongoing investigations, and the detailed experimental protocols outlined in this guide offer a framework for future studies aimed at fully elucidating its therapeutic potential. As research continues, this compound and its derivatives may offer new avenues for the treatment of various malignancies.

References

Physical and chemical properties of Dehydropodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydropodophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPT) is a naturally occurring lignan (B3055560) found in several plant species, including Podophyllum species. It is a derivative of podophyllotoxin (B1678966) and has garnered significant interest in the scientific community for its potent biological activities, including antiviral and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, presents experimental protocols for its characterization, and illustrates key concepts through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity

This compound is structurally similar to podophyllotoxin, with the key difference being the presence of a double bond in the C ring, leading to a planar structure in that region.

IdentifierValue
IUPAC Name (5R,5aR,8aR,9R)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d]dioxol-6(8H)-one
Chemical Formula C22H20O8
Molecular Weight 412.39 g/mol
CAS Number 553-10-6
PubChem CID 11105

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and bioavailability studies.

PropertyValueExperimental Conditions
Melting Point 268-272 °CStandard atmospheric pressure
Appearance White to off-white crystalline powderSolid state at room temperature
Solubility Soluble in DMSO, methanol, and chloroform. Sparingly soluble in water.Standard temperature and pressure
Optical Rotation [α]D -135° (c=0.5, CHCl3)20 °C

Chemical Properties and Reactivity

This compound's chemical properties are dictated by its functional groups, including a lactone ring, a trimethoxyphenyl group, and a hydroxyl group.

  • Lactone Ring Stability: The γ-lactone ring is susceptible to hydrolysis under basic conditions, leading to the opening of the ring and loss of biological activity.

  • Oxidation and Reduction: The hydroxyl group can be oxidized, and the double bond can be reduced, offering avenues for synthetic modifications.

  • Chirality: The molecule possesses several chiral centers, making stereospecific synthesis and characterization essential.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

  • A small amount of the crystalline powder is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is gradually increased at a controlled rate (e.g., 1 °C/min).

  • The temperature range at which the substance begins to melt and completely liquefies is recorded.

Melting_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process Sample This compound Sample CapillaryTube Capillary Tube Sample->CapillaryTube Packing Apparatus Melting Point Apparatus CapillaryTube->Apparatus Insertion Heating Gradual Heating (1°C/min) Observation Visual Observation Heating->Observation Recording Record Temperature Range Observation->Recording

Workflow for Melting Point Determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

  • Mobile Phase Preparation: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is prepared and degassed.

  • Standard Solution Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase.

  • Sample Preparation: The sample is dissolved in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 292 nm.

  • Analysis: The chromatograms of the standard and sample are compared. The area under the peak corresponding to this compound is used to calculate the purity.

Biological Activity and Signaling Pathways

This compound is known to inhibit the polymerization of tubulin, which is a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway DPT This compound Tubulin Tubulin Dimers DPT->Tubulin Binds to Microtubules Microtubule Polymerization DPT->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Action of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. A thorough understanding of its physical and chemical properties is fundamental for its development as a drug candidate. The protocols and data presented in this guide provide a solid foundation for researchers working with this compound. Further investigations into its formulation, stability, and pharmacokinetic profile are warranted to fully exploit its clinical potential.

Methodological & Application

Synthesis of Dehydropodophyllotoxin from Podophyllotoxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of dehydropodophyllotoxin from its precursor, podophyllotoxin (B1678966). This compound is a key derivative in the landscape of podophyllotoxin-related compounds, which are renowned for their potent cytotoxic and antiviral activities. The protocols outlined below are intended for laboratory use by professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction

Podophyllotoxin, a naturally occurring aryltetralin lignan, serves as a crucial starting material for the semi-synthesis of several clinically important anticancer drugs. Chemical modification of the podophyllotoxin scaffold is a pivotal strategy for enhancing its therapeutic index and overcoming drug resistance. One such modification is the oxidation of the benzylic secondary alcohol at the C-4 position to a ketone, followed by dehydration, to yield this compound. This transformation introduces a double bond in the C ring, altering the molecule's stereochemistry and biological activity profile.

Reaction Principle

The synthesis of this compound from podophyllotoxin is achieved through an oxidation reaction. This process involves the conversion of the secondary alcohol group at the C-4 position of podophyllotoxin into a ketone, which then undergoes dehydration to form a more stable, conjugated system. Various oxidizing agents can be employed for this purpose, with activated manganese dioxide (MnO₂) being a common and effective choice due to its selectivity for benzylic alcohols.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of this compound.

Method 1: Oxidation using Activated Manganese Dioxide

This protocol is a widely cited method for the selective oxidation of podophyllotoxin.

Materials and Reagents:

  • Podophyllotoxin

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (B151607) (CHCl₃), analytical grade

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Ethyl acetate (B1210297), analytical grade

  • Hexane (B92381), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of podophyllotoxin in 100 mL of chloroform.

  • Addition of Oxidant: To the stirred solution, add 10.0 g of activated manganese dioxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the podophyllotoxin spot and the appearance of a new, less polar spot indicates the formation of this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with chloroform (3 x 20 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions and monitor by TLC.

    • Combine the fractions containing the pure this compound and evaporate the solvent.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound by measuring its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from podophyllotoxin using the activated manganese dioxide method.

ParameterValue
Starting Material Podophyllotoxin
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Chloroform (CHCl₃)
Reaction Time 48 hours
Reaction Temperature Reflux
Yield Approximately 85-90%
Melting Point 270-272 °C
Purification Method Silica Gel Column Chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start: Podophyllotoxin in Chloroform add_mno2 Add Activated Manganese Dioxide start->add_mno2 reflux Reflux (48 hours) add_mno2->reflux filter Filter to Remove MnO₂ reflux->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography characterize Dry and Characterize (Yield, MP, Spectroscopy) chromatography->characterize end_product End Product: This compound characterize->end_product

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

The logical relationship of the chemical transformation is depicted below.

Chemical_Transformation podophyllotoxin Podophyllotoxin (Starting Material) reagents Activated MnO₂ Chloroform, Reflux podophyllotoxin->reagents Oxidation This compound This compound (Product) reagents->this compound

Caption: Chemical transformation from Podophyllotoxin.

Application Notes and Protocols: Semi-synthesis of Novel Dehydropodophyllotoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropodophyllotoxin (DPT), a naturally occurring lignan, serves as a valuable scaffold for the semi-synthesis of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often by targeting tubulin polymerization and inducing apoptosis. These application notes provide detailed protocols for the semi-synthesis of novel 4-aza-dehydropodophyllotoxin derivatives, along with methodologies for evaluating their biological activity.

Data Presentation: Cytotoxicity of Novel this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative novel this compound derivatives against various human cancer cell lines.

Compound IDDerivative TypeCell LineIC50 (µM)Reference
AP-201 4-Aza-dehydropodophyllotoxin--[1]
AP-103 4-Aza-dehydropodophyllotoxin--[1]
Compound 32-IIb EGCG-podophyllotoxin conjugateA549 (Lung)2.2[2]
Compound 36c Dimeric podophyllotoxinHL-60 (Leukemia)0.43[2]
Compound 36c Dimeric podophyllotoxinSMMC-7721 (Hepatoma)>40[2]
Compound 36c Dimeric podophyllotoxinA549 (Lung)3.5[2]
Compound 36c Dimeric podophyllotoxinMCF7 (Breast)1.8[2]
Compound 36c Dimeric podophyllotoxinSW480 (Colon)2.1[2]
Compound 6b Glucoside derivativeHL-60 (Leukemia)3.27 ± 0.21[3]
Compound 6b Glucoside derivativeSMMC-7721 (Hepatoma)11.37 ± 0.52[3]
Compound 6b Glucoside derivativeA549 (Lung)8.74 ± 0.33[3]
Compound 6b Glucoside derivativeMCF-7 (Breast)6.51 ± 0.41[3]
Compound 6b Glucoside derivativeSW480 (Colon)7.98 ± 0.29[3]
Compound 9l 4β-N-substituted-podophyllotoxinHeLa (Cervical)7.93[4]
Compound 9l 4β-N-substituted-podophyllotoxinK562 (Leukemia)6.42[4]
Compound 9l 4β-N-substituted-podophyllotoxinK562/A02 (Drug-resistant Leukemia)6.89[4]
4-Aza-2,3-didehydropodophyllotoxins 4-Aza-dehydropodophyllotoxinHep-G2 (Hepatoma)52.2 - 261.2[5]
4-Aza-2,3-didehydropodophyllotoxins 4-Aza-dehydropodophyllotoxinMCF7 (Breast)52.2 - 261.2[5]

Experimental Protocols

Protocol 1: Semi-synthesis of 4-Aza-Dehydropodophyllotoxin Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 4-aza-dehydropodophyllotoxin derivatives.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), tetronic acid (1 mmol), and the freshly prepared arylamino alcohol (1 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product may precipitate. If so, collect the crude product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel flash column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-aza-dehydropodophyllotoxin derivative.[1]

  • Characterize the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4]

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Substituted Aromatic Aldehyde Reaction Ethanol, Room Temp (30-60 min) Aldehyde->Reaction Tetronic_Acid Tetronic Acid Tetronic_Acid->Reaction Amino_Alcohol Substituted Arylamino Alcohol Amino_Alcohol->Reaction Filtration Filtration / Concentration Reaction->Filtration Chromatography Silica Gel Column Chromatography Filtration->Chromatography Product 4-Aza-Dehydropodophyllotoxin Derivative Chromatography->Product

Caption: Mechanism of action of this compound derivatives.

References

Application Notes and Protocols for Assessing Dehydropodophyllotoxin-Induced Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydropodophyllotoxin (DPT), a naturally occurring lignan (B3055560) found in plants such as Anthriscus sylvestris, is a derivative of podophyllotoxin.[1] It has garnered significant attention in oncological research for its potent anti-proliferative and anti-tumor properties against various cancer types.[2][3] DPT is known to function as a microtubule destabilizer, which inhibits cell division and can lead to cell cycle arrest and apoptosis (programmed cell death).[4][5] To quantify the cytotoxic effects of DPT and determine its therapeutic potential, robust and reliable cell viability assays are essential.

This document provides detailed protocols and application notes for two widely used colorimetric assays for assessing cell viability: the MTT and XTT assays. These assays are fundamental in preclinical drug development for determining the dose-dependent effects of cytotoxic agents like DPT.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note

The MTT assay is a quantitative colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) precipitate.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[6]

When evaluating DPT, the MTT assay is employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50 value). This is achieved by exposing cultured cancer cells to a range of DPT concentrations. Following treatment, the quantity of formazan is measured spectrophotometrically after solubilizing the crystals in an organic solvent like Dimethyl Sulfoxide (DMSO).[6][10] A decrease in the purple color intensity in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 18-24h (approx. 50% confluency) seed->incubate1 treat 3. Treat cells with various concentrations of DPT incubate1->treat incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan crystals incubate3->solubilize shake 8. Shake plate for 10-15 min in the dark solubilize->shake read 9. Read absorbance at 570 nm shake->read

Caption: Workflow for assessing DPT cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • This compound (DPT)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[11]

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine the optimal cell density by performing a cell titration curve. For many cancer cell lines, a density between 2,000 and 5,000 cells per well is appropriate.[10][12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells containing medium only to serve as a background blank.

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[10]

  • DPT Treatment:

    • Prepare a series of DPT dilutions in complete culture medium from a concentrated stock solution (typically dissolved in DMSO). Ensure the final DMSO concentration in the wells is non-toxic to the cells (usually <0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective DPT concentrations. Include untreated (vehicle control) wells containing medium with the same final concentration of DMSO.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation and Formazan Formation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

    • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each DPT concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % Cell Viability against the log of DPT concentration to generate a dose-response curve and determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Application Note

The XTT assay is another tetrazolium-based colorimetric method for assessing cell viability. Unlike MTT, the formazan product of XTT reduction is water-soluble, eliminating the need for the final solubilization step required in the MTT assay.[14] In this assay, the yellow XTT salt is reduced to a soluble orange formazan dye by mitochondrial dehydrogenases of metabolically active cells.[15] The reaction requires an intermediate electron coupling reagent.[14][16]

The primary advantage of the XTT assay is its simpler and more rapid workflow, which reduces the risk of cell loss and variability associated with washing and solubilization steps.[14] It is particularly useful for high-throughput screening of compounds like DPT. The intensity of the orange color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: XTT Assay

XTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay XTT Reaction cluster_read Data Acquisition seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24-48h seed->incubate1 treat 3. Treat cells with various concentrations of DPT incubate1->treat incubate2 4. Incubate for desired exposure time treat->incubate2 prepare_xtt 5. Prepare XTT working solution (mix XTT and coupling reagent) incubate2->prepare_xtt add_xtt 6. Add XTT working solution to each well prepare_xtt->add_xtt Use immediately incubate3 7. Incubate for 2-4h (Orange color development) add_xtt->incubate3 read 8. Read absorbance at 450 nm (Reference at 660 nm) incubate3->read

Caption: Workflow for assessing DPT cytotoxicity using the XTT assay.

Detailed Protocol for XTT Assay

Materials:

  • This compound (DPT)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and DPT Treatment:

    • Follow steps 2 and 3 from the MTT protocol to seed cells and treat them with a range of DPT concentrations.

  • Preparation of XTT Working Solution:

    • Thaw the XTT reagent and the electron-coupling reagent at 37°C. Mix each vial thoroughly to ensure the solutions are clear.[15]

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (e.g., 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent).[15][16]

  • XTT Incubation:

    • After the DPT treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[15]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 and 500 nm.[15]

    • A reference wavelength of 660 nm should be used to correct for background signals from cell debris.[16][17]

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the formula provided in the MTT protocol.

    • Plot the data to generate a dose-response curve and determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of DPT is typically summarized by its IC50 value, which can vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeAssay Duration (h)IC50 Value (nM)Reference
HT29 Colorectal Carcinoma4856.1[12]
DLD1 Colorectal Carcinoma4823.4[12]
Caco2 Colorectal Carcinoma4826.9[12]
CT26 Murine Colorectal CarcinomaNot Specified23.6[12]
QBC939 Cholangiocarcinoma48779 (0.779 µM)[13]
RBE Cholangiocarcinoma48726 (0.726 µM)[13]

Mechanism of Action: DPT-Induced Cell Death

This compound exerts its cytotoxic effects primarily by inducing G2/M phase cell cycle arrest and apoptosis.[4][18] This is often mediated through complex signaling pathways. Studies have shown that DPT can trigger the production of mitochondrial reactive oxygen species (ROS), which can in turn modulate key signaling cascades.[2] One critical pathway inhibited by DPT is the PI3K/AKT/mTOR pathway, a central regulator of cell survival and proliferation.[2][3] Inhibition of this pathway, coupled with the activation of caspases (like caspase-3, -8, and -9) and changes in the expression of apoptosis-related proteins such as Bax and Bcl-2, ultimately leads to programmed cell death.[13][18]

DPT_Pathway cluster_cell Cancer Cell DPT This compound (DPT) PI3K PI3K DPT->PI3K Inhibits Tubulin Tubulin Polymerization DPT->Tubulin Inhibits ROS Mitochondrial ROS Production DPT->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits (normally) CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Caspases Caspase Activation (Caspase-3, -8, -9) ROS->Caspases Caspases->Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathway for DPT-induced cytotoxicity.

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Dehydropodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral properties of Dehydropodophyllotoxin, a naturally derived lignan (B3055560) with potential therapeutic applications. This document details its mechanism of action, summarizes its antiviral activity against various viruses, and provides detailed protocols for key experimental assays to evaluate its efficacy.

Introduction

This compound is a derivative of podophyllotoxin (B1678966), a compound extracted from the roots and rhizomes of Podophyllum species.[1] While podophyllotoxin and its semi-synthetic derivatives like etoposide (B1684455) are well-known for their anticancer properties, there is growing interest in their potential as antiviral agents.[2] this compound, along with other podophyllotoxin derivatives, has demonstrated inhibitory effects against a range of viruses, making it a promising candidate for further investigation in antiviral drug development.[3][4]

Mechanism of Action

The primary antiviral mechanism of podophyllotoxin, the parent compound of this compound, is the inhibition of microtubule assembly.[2] This disruption of the cellular cytoskeleton is crucial for the early replicative stages of certain viruses, such as Herpes Simplex Virus type 1 (HSV-1), which rely on a functional cytoskeleton for processes like the transport of viral components to the nucleus.[1]

Furthermore, podophyllotoxin and its derivatives have been shown to modulate key cellular signaling pathways involved in the host's immune response to viral infections. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other genes essential for the antiviral response. By inhibiting NF-κB activation, this compound may dampen the virus-induced inflammatory cascade, a double-edged sword that could reduce inflammation-mediated tissue damage but also potentially impact viral clearance.

While direct evidence for this compound's effect on other signaling pathways in a viral context is still emerging, the broader family of podophyllotoxin derivatives has been shown to influence pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway in other disease models, suggesting a potential for similar interactions during viral infections.[6] Viruses are known to manipulate the MAPK pathway to facilitate their replication, making it a plausible target for antiviral intervention.

Antiviral Activity of this compound and Related Compounds

The antiviral activity of this compound and its close analog, Deoxypodophyllotoxin, has been evaluated against several viruses. The following table summarizes the available quantitative data. It is important to note that specific EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values for this compound are limited in the current literature, with more data available for the related compound Deoxypodophyllotoxin.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (µg/mL)Cytotoxicity (CC₅₀ in µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)
PodophyllotoxinMeasles VirusPlaque ReductionVeroNot specifiedNot specifiedNot specified
PodophyllotoxinHerpes Simplex Virus type 1 (HSV-1)Not specifiedVeroNot specifiedNot specifiedNot specified
DeoxypodophyllotoxinHerpes Simplex Virus type 1 (HSV-1)MTT AssayMRC-50.004>1>250
DeoxypodophyllotoxinHerpes Simplex Virus type 2 (HSV-2)MTT AssayMRC-50.003>1>333

Note: The data for podophyllotoxin indicates it was the most active component in an extract of Podophyllum peltatum against Measles and HSV-1, but specific quantitative values were not provided in the cited source.[3] The data for Deoxypodophyllotoxin demonstrates potent and selective activity against HSV-1 and HSV-2.[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Once the cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the "cells only" control wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Visualization and Quantification: Observe the cells daily for CPE using a microscope. At the end of the incubation period, cell viability can be quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units or PFU per well) with each compound dilution. Include a virus-only control.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC₅₀ value is determined from the dose-response curve.

qPCR-Based Viral Load Determination

This method quantifies the amount of viral genetic material (RNA or DNA) in a sample, providing a highly sensitive measure of viral replication.

Protocol:

  • Experimental Setup: Seed cells in a multi-well plate and infect with the virus in the presence of different concentrations of this compound, as described in the CPE inhibition assay protocol.

  • Sample Collection: At various time points post-infection, collect the cell culture supernatant and/or the cells.

  • Nucleic Acid Extraction: Extract the viral RNA or DNA from the collected samples using a commercially available kit.

  • Quantitative PCR (qPCR):

    • For RNA viruses, first perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • Perform qPCR using primers and probes specific to a conserved region of the viral genome.

    • Include a standard curve of known concentrations of a plasmid containing the target viral sequence to enable absolute quantification of viral copy numbers.

  • Data Analysis: Determine the viral load (e.g., viral genome copies/mL) for each sample based on the standard curve. Calculate the percentage of viral load reduction for each compound concentration compared to the virus control.

Visualizations

Experimental Workflow for Antiviral Activity Evaluation

Antiviral_Evaluation_Workflow cluster_assays In Vitro Antiviral Assays cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation CPE CPE Inhibition Assay EC50 Determine EC50/IC50 CPE->EC50 Plaque Plaque Reduction Assay Plaque->EC50 qPCR qPCR Viral Load Assay qPCR->EC50 Cytotoxicity CC50 Determination (e.g., MTT Assay on uninfected cells) SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI EC50->SI start This compound start->CPE start->Plaque start->qPCR start->Cytotoxicity

Caption: Workflow for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.

Potential Signaling Pathway Modulation by this compound

Signaling_Pathway_Modulation cluster_virus Viral Infection cluster_cell Host Cell cluster_pathways Signaling Pathways cluster_response Cellular Response Virus Virus NFkB NF-κB Pathway Virus->NFkB Activates MAPK MAPK Pathway (Potential Target) Virus->MAPK Modulates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Induces Replication Viral Replication MAPK->Replication Can Promote DHP This compound DHP->NFkB Inhibits DHP->MAPK Potentially Inhibits DHP->Replication Inhibits

Caption: Potential mechanism of this compound's antiviral action via modulation of host signaling pathways.

Conclusion

This compound and its related compounds represent a promising class of natural products with demonstrated antiviral activity. Their ability to interfere with viral replication, potentially through the inhibition of microtubule function and modulation of host inflammatory pathways like NF-κB, warrants further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's antiviral efficacy and mechanism of action, which is essential for its potential development as a novel antiviral therapeutic. Further research is needed to establish a broader antiviral spectrum and to elucidate its precise interactions with other cellular signaling pathways.

References

Troubleshooting & Optimization

Overcoming Dehydropodophyllotoxin solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydropodophyllotoxin (DPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to DPT's poor aqueous solubility in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound (DPT)?

A: this compound, like its parent compound Podophyllotoxin (B1678966) (PPT), is a lipophilic molecule with poor water solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][2][3] For in vitro studies, DMSO is the most commonly used solvent to prepare a concentrated stock solution.

Q2: My DPT precipitates when I dilute my DMSO stock solution in aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is lowered to a point where it can no longer keep the hydrophobic compound in solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Ensure your serial dilutions are planned to achieve this.

  • Increase Mixing Energy: When diluting, add the DPT stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help prevent localized supersaturation and precipitation.

  • Use a Serum-Containing Medium: If your experimental design allows, perform the dilution in a medium containing fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.

  • Consider Alternative Solubilization Methods: If precipitation persists even at low DMSO concentrations, you may need to employ more advanced formulation strategies, such as cyclodextrins or nanoparticle systems, which are discussed below.

Advanced Solubilization Strategies

Q3: How can cyclodextrins improve the solubility of DPT?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble molecules like DPT, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[4][7] Studies on the related compound Podophyllotoxin have shown that forming inclusion complexes can dramatically increase its water solubility from 0.12 mg/mL to as high as 60.35 mg/mL.[8]

Q4: What are the benefits of using nanoparticle formulations for DPT delivery in vitro?

A: Encapsulating DPT into nanoparticles is a highly effective strategy to overcome solubility issues and enhance its performance in cell-based assays.[9]

Key Advantages:

  • Improved Aqueous Dispersibility: Nanoparticles form stable colloidal suspensions in aqueous media, eliminating the need for organic co-solvents.

  • Enhanced Cellular Uptake: Many nanoparticle systems are readily taken up by cells through endocytosis, which can lead to higher intracellular drug concentrations compared to the free drug.[7][9][10]

  • Reduced Toxicity: By encapsulating the drug, its non-specific toxicity to cells may be reduced.[8]

  • Sustained Release: Formulations can be designed for a controlled or sustained release of DPT inside the cells.[9]

Several types of nanoparticles have been successfully used, including polymeric micelles, layered double hydroxides (LDHs), and nanostructured lipid carriers.[7][10][11]

Q5: Is it possible to use solid dispersions to enhance DPT solubility?

A: Yes, creating an amorphous solid dispersion is a well-established pharmaceutical technique to improve the dissolution rate and solubility of poorly soluble drugs.[12][13][14] In this method, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMCAS).[14][15] When this solid dispersion is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and more soluble state.[15]

Data Summary Tables

Table 1: Solubility of Podophyllotoxin (PPT) in Common Organic Solvents Data for the closely related parent compound Podophyllotoxin.

SolventApproximate Solubility (mg/mL)Reference
DMSO~15[1]
Dimethylformamide (DMF)~15[1]
Ethanol~0.14[1]
DMSO:PBS (1:3)~0.25[1]
Water~0.12[8]

Table 2: Characteristics of DPT and Podophyllotoxin (PPT) Nanoformulations

Formulation TypeDrugCarrier MaterialParticle Size (nm)Encapsulation Efficiency (%)Reference
Polymeric MicellesDPTmPEG-PLA20-3598%[7]
Layered HydroxidesPPTLDH80-90Not Reported[10]
Lipid CarriersPPTNLC106<0.5% (Drug Loading)[11]
Chitosan NanoparticlesPPTChitosanNot ReportedNot Reported[9]

Experimental Protocols & Workflows

Protocol 1: Preparation of DPT Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of solid DPT powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the DPT is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Preparation of DPT-Cyclodextrin (HP-β-CD) Inclusion Complex (Solvent Evaporation Method)
  • Dissolution: Dissolve DPT and HP-β-CD (typically at a 1:1 molar ratio) in a suitable organic solvent, such as ethanol.[16]

  • Mixing: Stir the solution at room temperature for 24 hours to allow for complex formation.

  • Evaporation: Remove the organic solvent using a rotary evaporator. This will result in a thin film of the DPT-CD complex on the flask wall.

  • Hydration: Rehydrate the film with purified water or a buffer (e.g., PBS) and stir until the complex is fully dissolved.

  • Lyophilization (Optional): For long-term storage, the aqueous solution can be freeze-dried to obtain a stable powder of the DPT-CD inclusion complex, which can be readily reconstituted in cell culture medium.

Workflow for In Vitro Cell-Based Assays

This workflow outlines the general steps for applying a DPT formulation to a cell-based experiment, such as a cytotoxicity assay.

prep Prepare DPT Formulation (e.g., DMSO Stock, CD-Complex, Nanoparticle) seed Seed Cells in Microplate and Allow Adhesion (e.g., 24h) treat Prepare Serial Dilutions of DPT in Culture Medium incubate Replace Old Medium with DPT-Containing Medium treat->incubate assay Incubate for Desired Period (e.g., 24, 48, 72h) incubate->assay read Perform Viability Assay (e.g., MTT, CellTiter-Glo) assay->read analyze Analyze Data and Calculate IC50 read->analyze

Caption: General experimental workflow for an in-vitro cell-based assay.

Visualizations

Troubleshooting DPT Solubility Issues

This decision tree provides a logical workflow for researchers to select an appropriate strategy when facing DPT solubility problems.

start Start: Need to prepare DPT for in vitro experiment q_stock Can you prepare a concentrated stock in DMSO? start->q_stock q_precip Does DPT precipitate in aqueous medium at final conc.? q_stock->q_precip Yes sol_dmso Solution: Use DMSO stock. Keep final conc. <0.5% q_precip->sol_dmso No q_complex Is precipitation still an issue or is DMSO toxicity a concern? q_precip->q_complex Yes end Proceed to Experiment sol_dmso->end sol_cd Strategy 1: Use Cyclodextrin (HP-β-CD) Inclusion Complex q_complex->sol_cd Try this first sol_nano Strategy 2: Use a Nanoparticle Formulation (e.g., Micelles, Liposomes) q_complex->sol_nano Advanced option sol_cd->end sol_nano->end

Caption: Decision workflow for overcoming DPT solubility challenges.

Mechanism of Action: Podophyllotoxin-Family Compounds

This compound is a derivative of Podophyllotoxin. This diagram illustrates the primary mechanism of action, which is the inhibition of tubulin polymerization, leading to cell cycle arrest.

dpt Podophyllotoxin / DPT tubulin Free Tubulin Dimers (α/β) dpt->tubulin Binds to & inhibits microtubule Microtubules (Dynamic Polymers) tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Simplified signaling pathway for Podophyllotoxin-like compounds.

References

Technical Support Center: Dehydropodophyllotoxin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Dehydropodophyllotoxin.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for this compound crystallization?

A1: Based on protocols for structurally similar compounds like podophyllotoxin, a good starting point for this compound crystallization involves using a solvent/anti-solvent system.[1] Common solvent systems to explore include:

  • Primary Solvents (to dissolve this compound):

  • Anti-Solvents (to induce precipitation):

    • Aromatic hydrocarbons (e.g., benzene, toluene (B28343) - use with caution due to toxicity)

    • Aliphatic hydrocarbons (e.g., hexane, cyclohexane)

    • Water (often with an acid like aqueous acetic acid)[1]

A typical approach is to dissolve the crude this compound in a minimal amount of a hot primary solvent and then slowly add an anti-solvent until turbidity is observed, followed by controlled cooling.[1]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that specific solvent mixture. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The solution might be too concentrated. Re-heat the mixture to dissolve the oil and add more of the primary solvent to decrease the supersaturation level.[2]

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further (e.g., in a refrigerator or freezer).

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different primary solvent or anti-solvent.

  • Purify the Sample: High levels of impurities can lower the melting point and promote oiling out.[2] Consider a preliminary purification step like column chromatography.

Q3: The yield of my this compound crystals is very low. How can I improve it?

A3: A low yield can be frustrating. Here are several factors to consider and optimize:

  • Minimize the Amount of Hot Solvent: Using an excessive amount of solvent to dissolve the initial material will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2] Use only the minimum amount of hot solvent required for complete dissolution.

  • Optimize the Cooling Process: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Cooling to 0°C or even -20°C can significantly improve yield.[1]

  • Allow Sufficient Time for Crystallization: Crystal growth is not always instantaneous. Allow the solution to stand undisturbed for an extended period (e.g., 12-24 hours) at a low temperature.

  • Recover from the Mother Liquor: After filtering the first crop of crystals, try concentrating the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop.

  • Check for Complete Precipitation: Before discarding the mother liquor, you can test for remaining dissolved product by adding a small amount of anti-solvent to a sample of the filtrate to see if more precipitate forms.

Q4: My this compound crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

A4: Crystal size and morphology are influenced by the rate of nucleation and growth. To obtain larger crystals, you want to encourage slower crystal growth.

  • Slow Down the Cooling Rate: Rapid cooling leads to the formation of many small crystals.[3] Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help slow down the cooling process.

  • Reduce the Degree of Supersaturation: Using a slightly larger volume of the primary solvent can reduce the initial supersaturation and promote the growth of fewer, larger crystals.

  • Use a Vapor Diffusion Method: For growing high-quality single crystals, dissolve your compound in a good solvent and place it in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form after cooling - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent at low temperatures.- Insufficient time for nucleation.- Evaporate some of the solvent to increase the concentration and re-cool.- Add an anti-solvent to decrease the solubility.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of this compound.- Allow the solution to stand for a longer period.
Crystals form too quickly - Solution is too supersaturated.- Cooling is too rapid.- Re-heat the solution to dissolve the crystals and add a small amount of the primary solvent.- Slow down the cooling process by insulating the flask or allowing it to cool to room temperature before refrigeration.[2]
Crystals are discolored or appear impure - Impurities from the starting material are co-crystallizing.- Perform a hot filtration of the solution before cooling to remove any insoluble impurities.- Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration.- Recrystallize the obtained crystals a second time.
"Oiling out" (formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.[2]- Solution is too supersaturated upon cooling.- Re-heat to dissolve the oil and add more of the primary solvent.- Cool the solution more slowly.- Try a different solvent system with a lower boiling point.- Purify the crude material before crystallization.
Low recovery/yield - Too much solvent used initially.[2]- Incomplete precipitation.- Crystals lost during filtration or transfer.- Use the minimum amount of hot solvent for dissolution.- Cool the solution to a lower temperature (e.g., 0°C or -20°C).[1]- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure careful transfer and washing of the crystals with a minimal amount of cold solvent.

Experimental Protocols

Starting Protocol for this compound Crystallization (Adapted from Podophyllotoxin Purification)

This protocol is a suggested starting point and may require optimization for your specific sample and purity level.

  • Dissolution:

    • In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or a ketone/ether mixture, in an Erlenmeyer flask.[1] The amount of solvent should be just enough to completely dissolve the solid at the solvent's boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.

  • Inducing Crystallization:

    • Method A: Anti-Solvent Addition: While the solution is still hot, slowly add a suitable anti-solvent (e.g., water with a few drops of acetic acid, or a hydrocarbon like hexane) until the solution becomes slightly turbid.[1] Re-heat gently until the solution is clear again.

    • Method B: Cooling: If using a single solvent system, proceed directly to the cooling step.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.

    • Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.[1]

    • Allow the solution to stand for at least 12-24 hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum. For high purity, drying in a vacuum oven at an elevated temperature (e.g., 30-150°C, ensuring it is below the melting point) can be performed to remove residual solvents.[1]

Visualizations

experimental_workflow This compound Crystallization Workflow cluster_dissolution Dissolution cluster_purification Optional Purification cluster_crystallization Crystallization Induction cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve Dissolve crude this compound in minimal hot solvent hot_filtration Hot filtration to remove insolubles dissolve->hot_filtration Impurities present add_antisolvent Add anti-solvent dissolve->add_antisolvent Anti-solvent method slow_cool Slow cooling dissolve->slow_cool Single solvent method hot_filtration->add_antisolvent Anti-solvent method hot_filtration->slow_cool Single solvent method room_temp_cool Cool to room temperature add_antisolvent->room_temp_cool slow_cool->room_temp_cool refrigerate Refrigerate / Freeze room_temp_cool->refrigerate vacuum_filtration Vacuum filtration refrigerate->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals

Caption: Experimental workflow for this compound crystallization.

troubleshooting_logic Troubleshooting Crystallization Issues start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No precipitation oiling_out Oiling Out outcome->oiling_out Liquid separation low_yield Low Yield outcome->low_yield Few crystals poor_quality Poor Crystal Quality outcome->poor_quality Small/impure crystals solution1 Concentrate solution Add seed crystal Scratch flask no_crystals->solution1 solution2 Add more solvent Cool slower Change solvent oiling_out->solution2 solution3 Use less solvent Cool to lower temp Concentrate mother liquor low_yield->solution3 solution4 Cool slower Recrystallize Use charcoal poor_quality->solution4

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Dehydropodophyllotoxin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydropodophyllotoxin (DPT) derivatization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing novel DPT derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in derivatizing this compound?

A1: The main challenges include managing the reactivity of the lactone ring, potential side reactions at other sites, ensuring solubility of the starting material and products, and achieving high yields of the desired derivative. Purification from closely related impurities can also be complex.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of this compound and the formation of new product spots. A suitable mobile phase, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, should be used to achieve good separation.[1]

Q3: What are the recommended methods for purifying this compound derivatives?

A3: Column chromatography on silica (B1680970) gel is the standard purification method for DPT derivatives.[1] Elution with a gradient of solvents, typically hexane and ethyl acetate, allows for the separation of the desired product from unreacted starting materials and byproducts.[1] In some cases, crystallization can be an effective final purification step.

Q4: Why is it important to run derivatization reactions under an inert atmosphere?

A4: While not always strictly necessary for every DPT derivative, using an inert atmosphere (like nitrogen or argon) is good practice to prevent oxidation, especially if sensitive functional groups are present or being introduced. This minimizes the formation of oxidative side products and can improve overall yield and purity.

Q5: What is the primary mechanism of action for podophyllotoxin-class compounds?

A5: Podophyllotoxin (B1678966) and its derivatives, including those from this compound, are potent cytotoxic agents. Their primary mechanism involves the inhibition of the enzyme topoisomerase II.[2][3][4] This inhibition leads to breaks in double-stranded DNA, preventing DNA repair and cell division, which ultimately results in apoptosis (cell death).[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Poor Reagent Quality: Degradation of starting material or reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent.

  • Incomplete Reaction: The reaction has not been allowed to proceed to completion.

  • Product Degradation: The desired derivative is unstable under the reaction or work-up conditions.

  • Oxidation: Thiol groups or other sensitive moieties are prone to oxidation.

Solutions:

  • Verify Starting Materials: Confirm the purity of this compound and all reagents using techniques like NMR or Mass Spectrometry.

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. The flowchart below provides a logical workflow for this process.

  • Monitor Closely: Use TLC to track the reaction until the starting material is consumed.

  • Inert Atmosphere: If oxidation is suspected, run the reaction and work-up under a nitrogen or argon atmosphere and use de-gassed solvents.[6]

  • Analyze Crude Mixture: Before purification, analyze a crude sample to determine if the issue is poor conversion or the formation of side products.[6]

Issue 2: Multiple Products or Significant Side Reactions

Possible Causes:

  • Lack of Selectivity: The derivatizing agent is reacting at multiple sites on the DPT core.

  • Reaction Temperature Too High: Higher temperatures can provide the activation energy for undesired reaction pathways.

  • Incorrect Stoichiometry: An excess of a reactive reagent can lead to multiple additions or side reactions.

Solutions:

  • Use Protecting Groups: If a specific site needs to be derivatized while others are reactive, consider a protection-deprotection strategy.

  • Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity.

  • Control Stoichiometry: Add the derivatizing agent slowly and in a controlled molar ratio to the reaction mixture.

  • Choose a Milder Reagent: Investigate if a less reactive derivatizing agent can achieve the desired transformation more selectively.

Issue 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Similar Polarity: The product and starting material or byproducts have very similar polarities, making chromatographic separation difficult.

  • Product Streaking on TLC/Column: The compound may be acidic or basic, leading to poor interaction with the silica gel.

  • Insolubility: The crude product does not fully dissolve in the solvent used for column loading.

Solutions:

  • Optimize Chromatography:

    • Try different solvent systems (e.g., adding a small amount of methanol (B129727) or triethylamine (B128534) to the mobile phase if the compound is polar or basic, respectively).

    • Use a different stationary phase, such as alumina.[7]

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying the product away from closely related impurities.

  • Derivative "Tagging": As a last resort, consider adding a functional group that dramatically changes the polarity, allowing for separation, and can then be cleanly removed.

Experimental Protocols & Data

Note: The following protocols and data are based on the closely related parent compound, Podophyllotoxin . These serve as an excellent starting point for optimizing the derivatization of this compound.

Protocol 1: General Synthesis of 4-O-Podophyllotoxin Sulfamate (B1201201) Derivatives

This protocol is adapted from a one-pot methodology for creating sulfamate derivatives at the C4 position.[8]

  • Dissolution: Dissolve Podophyllotoxin (1.0 mmol) in dry dichloromethane (B109758) (DCM, 10 mL) in a flask and cool in an ice bath.

  • Activation: Cautiously add a solution of chlorosulfonic acid (1.5 mmol) in dry DCM (10 mL) dropwise to the stirred solution.

  • Stirring: Allow the mixture to stir for 1 hour at room temperature. An intermediate, podophyllotoxin sulfonyl chloride, is formed.

  • Amine Addition: Add the desired ammonia (B1221849) or aryl amine (2.0 mmol) to the reaction mixture.

  • Reaction: Let the mixture react for 1-4 hours at room temperature. Monitor progress with TLC.

  • Quenching & Filtration: Add triethylamine (TEA) (3.0 mmol) and then filter the mixture.

  • Work-up: Evaporate the filtrate to dryness. The crude residue can then be purified.

  • Purification: Purify the crude residue by column chromatography on silica gel using a cyclohexane-ethyl acetate solvent system to afford the final product.[8]

Protocol 2: General Synthesis of 4β-Azido-Substituted Podophyllotoxin

This protocol describes the formation of an azide (B81097) at the C4 position, which is a key intermediate for "click chemistry" reactions.[9]

  • Reaction Setup: Combine the podophyllotoxin precursor, sodium azide (NaN₃), and a suitable solvent in a reaction flask.

  • Acid Catalyst: Add trifluoroacetic acid (TFA) to catalyze the reaction.

  • Monitoring: Stir the reaction at room temperature and monitor its completion using TLC.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layers, concentrate the solution under reduced pressure, and purify the resulting crude product by column chromatography.

Quantitative Data: Cytotoxicity of Podophyllotoxin Derivatives

The following table summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of synthesized podophyllotoxin glucoside derivatives against various human cancer cell lines, demonstrating how structural modifications impact biological activity.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW480 (Colon)
Etoposide (Control) 3.51 ± 0.119.89 ± 0.4510.23 ± 0.6312.34 ± 0.7115.63 ± 0.81
Derivative 6b 3.27 ± 0.216.87 ± 0.327.56 ± 0.4510.23 ± 0.6111.37 ± 0.52
Derivative 6c > 40> 40> 40> 40> 40
Derivative 6d > 40> 40> 40> 40> 40
Data adapted from a study on glucoside derivatives of podophyllotoxin.[10] Derivative 6b, a peracetylated glucoside, showed the highest potency.

Visual Guides

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start This compound (Starting Material) reagents Add Reagents, Solvent & Catalyst start->reagents reaction Stir/Heat under Inert Atmosphere reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry column Column Chromatography dry->column fractions Combine Pure Fractions column->fractions characterize Characterization (NMR, MS, etc.) fractions->characterize G start Low Product Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, NMR) start->check_crude low_conversion Low Conversion of Starting Material check_crude->low_conversion Main spot is starting material many_spots Multiple Side Products Observed check_crude->many_spots Multiple new spots appear action_purification Product Lost During Work-up/Purification? check_crude->action_purification Crude looks good, poor recovery action_reagents Check Reagent Purity & Stoichiometry low_conversion->action_reagents action_conditions Optimize Conditions: Temp, Time, Solvent low_conversion->action_conditions action_selectivity Lower Temperature, Use Milder Reagents many_spots->action_selectivity G topoII Topoisomerase II (Topo II) Enzyme complex Ternary Complex: Topo II + DNA + Drug topoII->complex dna Double-Stranded DNA dna->complex dpt DPT Derivative (Drug) dpt->complex cleavage DNA Double-Strand Break Stabilized complex->cleavage Inhibition no_religation DNA Re-ligation Prevented cleavage->no_religation apoptosis Apoptosis (Cell Death) no_religation->apoptosis Leads to

References

Minimizing side-products in Dehydropodophyllotoxin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dehydropodophyllotoxin. Our aim is to help you minimize the formation of side-products and improve the overall yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered during the synthesis of this compound from Podophyllotoxin?

A1: The most prevalent side-product is Picropodophyllotoxin , the C-2 epimer of Podophyllotoxin. The lactone ring in Podophyllotoxin has a thermodynamically less stable trans-fusion, which can easily epimerize to the more stable cis-fused lactone of Picropodophyllotoxin, especially under basic or harsh thermal conditions. Another potential side-product is the unreacted starting material, Podophyllotoxin . Depending on the synthetic route, other byproducts such as over-oxidation products or degradation products may also be formed.

Q2: Why is the formation of Picropodophyllotoxin a significant issue?

A2: Picropodophyllotoxin is considered a major impurity because it is biologically inactive or significantly less active compared to Podophyllotoxin and its derivatives. Its presence complicates the purification process due to its similar polarity to the desired product and can lead to lower overall yields of the active pharmaceutical ingredient.

Q3: What are the general strategies to minimize the formation of Picropodophyllotoxin?

A3: To minimize the formation of Picropodophyllotoxin, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Avoiding Basic Conditions: Podophyllotoxin is known to be labile in the presence of bases, which catalyze the epimerization to Picropodophyllotoxin. Reactions should be conducted under neutral or acidic conditions where possible.

  • Temperature Control: High temperatures can also promote epimerization. It is advisable to run the reaction at the lowest effective temperature.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side-product formation. The reaction should be monitored closely and stopped once the starting material is consumed to a satisfactory level.

Q4: Are there alternative synthetic routes to this compound that might produce fewer side-products?

A4: While the direct dehydrogenation of Podophyllotoxin is a common approach, enzymatic methods are being explored. For instance, the enzymatic dehydrogenation of Podophyllotoxone (the oxidized form of Podophyllotoxin at C-4) using yeast has been reported. Biocatalytic methods can offer higher selectivity and milder reaction conditions, potentially reducing the formation of epimers and other side-products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of Picropodophyllotoxin in the crude product. Reaction conditions are too harsh (high temperature or basic pH).1. Lower the reaction temperature.2. Ensure the reaction medium is neutral or slightly acidic.3. Reduce the reaction time and monitor progress by TLC or HPLC.
Incomplete conversion of Podophyllotoxin. 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the molar ratio of the oxidizing agent (e.g., selenium dioxide).2. Extend the reaction time, with careful monitoring for side-product formation.3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of multiple unidentified side-products. 1. Over-oxidation of the starting material or product.2. Decomposition of the starting material or product under the reaction conditions.1. Use a milder or more selective oxidizing agent.2. Strictly control the stoichiometry of the reagents.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in separating this compound from Picropodophyllotoxin. The two compounds have very similar polarities.1. Optimize the mobile phase for column chromatography (e.g., using a gradient elution).2. Consider preparative HPLC for higher purity.3. Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product.

Experimental Protocols

Representative Protocol for Dehydrogenation of Podophyllotoxin using Selenium Dioxide

Disclaimer: This is a generalized protocol based on the use of selenium dioxide for dehydrogenation reactions and should be optimized for the specific synthesis of this compound.

Materials:

  • Podophyllotoxin

  • Selenium Dioxide (SeO₂)

  • Anhydrous 1,4-Dioxane (or another suitable high-boiling point solvent)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Podophyllotoxin (1 equivalent) in anhydrous 1,4-dioxane.

  • Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Dilute the filtrate with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate this compound.

Visualizations

experimental_workflow start Start: Podophyllotoxin reaction Dehydrogenation (e.g., with SeO2) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

reaction_pathway podophyllotoxin Podophyllotoxin (Starting Material) This compound This compound (Desired Product) podophyllotoxin->this compound Dehydrogenation (Oxidation) picropodophyllotoxin Picropodophyllotoxin (Side-Product) podophyllotoxin->picropodophyllotoxin Epimerization (Base/Heat)

Caption: Reaction pathway showing the desired synthesis and a major side-reaction.

Validation & Comparative

Efficacy of Dehydropodophyllotoxin in drug-resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dehydropodophyllotoxin's Efficacy in Overcoming Chemoresistance

Drug resistance remains a formidable challenge in cancer therapy, necessitating the development of novel therapeutic agents that can effectively target and eliminate resistant cancer cell populations. This compound (DPT), a naturally occurring lignan, has emerged as a promising candidate in this arena, demonstrating significant cytotoxic activity against a range of drug-resistant cancer cell lines. This guide provides a comparative analysis of DPT's efficacy against established chemotherapeutic agents, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Superior Efficacy of this compound in Multidrug-Resistant Breast Cancer

In studies comparing DPT to the widely used chemotherapeutic drug paclitaxel (B517696), DPT has shown remarkable efficacy in paclitaxel-resistant breast cancer cells. The MCF-7/Adr cell line, a multidrug-resistant variant of the MCF-7 breast cancer cell line, exhibits significant resistance to paclitaxel, primarily due to the overexpression of drug efflux pumps like P-glycoprotein.[1][2] Experimental data demonstrates that while paclitaxel's potency is drastically reduced in MCF-7/Adr cells, DPT maintains its cytotoxic effects.[3]

Table 1: Comparative Cytotoxicity (IC50) in Paclitaxel-Sensitive and -Resistant Breast Cancer Cell Lines

CompoundMCF-7 (Paclitaxel-Sensitive) IC50MCF-7/Adr (Paclitaxel-Resistant) IC50Resistance Index (RI)
This compound (DPT) 4.5 nM2.48 nM0.55
Paclitaxel 2.2 nM1660 nM754.5
Etoposide (B1684455) 1.2 µM46.7 µM38.9

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The Resistance Index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line. A lower RI indicates less resistance.[3]

The significantly lower resistance index of DPT compared to both paclitaxel and etoposide highlights its potential to circumvent common mechanisms of multidrug resistance.[3] This is attributed to the fact that DPT is not a substrate for major drug efflux pumps like P-glycoprotein, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects.[3]

Overcoming Acquired Resistance in Non-Small Cell Lung Cancer

This compound has also demonstrated potent activity against non-small cell lung cancer (NSCLC) cells that have developed resistance to targeted therapies. The HCC827GR cell line, for instance, is a gefitinib-resistant line derived from the gefitinib-sensitive HCC827 parental line. This resistance is primarily driven by the amplification of the MET proto-oncogene, which provides an alternative survival pathway for the cancer cells when the primary target, EGFR, is inhibited by gefitinib.[4][5]

Table 2: Comparative Cytotoxicity (IC50) in Gefitinib-Sensitive and -Resistant NSCLC Cell Lines

CompoundHCC827 (Gefitinib-Sensitive) IC50HCC827GR (Gefitinib-Resistant) IC50
This compound (DPT) 4 nM (24h), 6 nM (48h)8 nM (24h), 4 nM (48h)
Gefitinib ~15 nM> 10 µM

Data for DPT is presented for both 24 and 48-hour treatments.

DPT's effectiveness in this resistant cell line stems from its dual-targeting mechanism. It not only inhibits the EGFR signaling pathway but also targets the MET receptor, thereby blocking the escape mechanism utilized by the gefitinib-resistant cells. This dual inhibition leads to the induction of apoptosis and a significant reduction in cell viability.

Mechanisms of Action: A Multi-pronged Attack

This compound employs a multifaceted approach to induce cancer cell death, primarily through the disruption of microtubule dynamics and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Microtubule Depolymerization

Similar to other podophyllotoxin (B1678966) derivatives, DPT interferes with the polymerization of tubulin, a critical component of microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3]

DPT This compound Tubulin Tubulin Dimers DPT->Tubulin Binds to Microtubules Microtubules DPT->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: this compound's effect on microtubule dynamics.

Inhibition of EGFR and MET Signaling

In gefitinib-resistant NSCLC, DPT's ability to simultaneously inhibit both the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition (MET) receptor is a key aspect of its efficacy. This dual inhibition shuts down parallel survival pathways, leading to a more comprehensive and effective anti-cancer effect.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET MET->PI3K_AKT MET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation DPT This compound DPT->EGFR Inhibits DPT->MET Inhibits

Figure 2: Dual inhibition of EGFR and MET pathways by DPT.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the comparison of this compound's efficacy.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of DPT, paclitaxel, or other comparator drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the compounds, and then total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of the cells is plotted as a histogram. The G1, S, and G2/M phases of the cell cycle can be distinguished based on the amount of DNA in the cells.

Conclusion

This compound demonstrates significant promise as an anti-cancer agent, particularly in the context of drug-resistant malignancies. Its ability to circumvent common resistance mechanisms, such as drug efflux pumps, and its multi-targeted approach, inhibiting both microtubule formation and critical survival signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The comparative data presented here underscores DPT's superior efficacy over standard chemotherapeutics in specific drug-resistant cancer cell line models, positioning it as a potential cornerstone for future cancer treatment strategies aimed at overcoming chemoresistance.

References

Dehydropodophyllotoxin Efficacy in Drug-Resistant Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, limiting the effectiveness of many conventional anticancer agents. In the search for compounds that can circumvent these resistance mechanisms, Dehydropodophyllotoxin (DPT), also known as Deoxypodophyllotoxin, has emerged as a promising candidate. This guide provides a comparative analysis of DPT's performance against common chemotherapeutic drugs in resistant cancer cell lines, supported by experimental data, to highlight its potential in overcoming MDR.

Overcoming Multidrug Resistance: A Quantitative Comparison

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against cancer cells that have developed resistance to other microtubule-targeting agents and topoisomerase II inhibitors. A key advantage of DPT is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to drugs like paclitaxel (B517696) and etoposide (B1684455).[1] This allows DPT to accumulate in resistant cells at effective concentrations.

A study comparing the in vitro efficacy of DPT, paclitaxel, and etoposide in both sensitive (MCF-7/S) and adriamycin-resistant (MCF-7/A, which overexpresses P-gp) human breast cancer cell lines provides compelling evidence of DPT's ability to overcome MDR. The half-maximal inhibitory concentrations (IC50) and the calculated resistance indices (RI) are summarized below.

DrugCell LineIC50 (nM)Resistance Index (RI)a
This compound (DPT) MCF-7/S (Sensitive)3.210.552
MCF-7/A (Resistant)1.77
Paclitaxel MCF-7/S (Sensitive)3.89754.5
MCF-7/A (Resistant)2935
Etoposide MCF-7/S (Sensitive)185038.94
MCF-7/A (Resistant)72040

aResistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line. A lower RI indicates less resistance.

The data clearly shows that while paclitaxel and etoposide are significantly less effective against the resistant MCF-7/A cells (with RI values of 754.5 and 38.94, respectively), DPT maintains, and even slightly increases, its potency with an RI of 0.552.[1] This suggests a lack of cross-resistance between DPT and these commonly used chemotherapeutic agents.

Mechanisms of Action and Resistance

The differential efficacy of these compounds in resistant cell lines can be attributed to their distinct mechanisms of action and susceptibility to resistance mechanisms.

  • This compound (DPT): DPT's primary anticancer mechanism is the inhibition of tubulin polymerization, which destabilizes microtubules.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Crucially, DPT is not recognized and expelled by major MDR efflux pumps like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), or MDR-associated protein 2 (MRP2).[1]

  • Paclitaxel: Paclitaxel also targets microtubules, but it functions as a microtubule-stabilizing agent, leading to mitotic arrest. Its effectiveness is often compromised in MDR cells due to its recognition as a substrate by the P-gp efflux pump.

  • Etoposide: Etoposide is a derivative of podophyllotoxin, but its mechanism differs from that of DPT. It is a topoisomerase II inhibitor, causing DNA strand breaks that trigger apoptosis.[3] Resistance to etoposide can develop through several mechanisms, including mutations in topoisomerase II, increased DNA repair capacity, and overexpression of efflux pumps like P-gp and MRP1.[3][4]

The lack of cross-resistance between DPT and etoposide is particularly noteworthy, as they are both derived from podophyllotoxin. Their different molecular targets—tubulin for DPT and topoisomerase II for etoposide—are key to this phenomenon.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in DPT-induced apoptosis and a typical experimental workflow for assessing cross-resistance.

DPT_Signaling_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanism DPT This compound Tubulin Tubulin Polymerization DPT->Tubulin Inhibits Microtubule Microtubule Destabilization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Pgp P-glycoprotein (Efflux Pump) Paclitaxel Paclitaxel / Etoposide Pgp->Paclitaxel Efflux Paclitaxel->Pgp Substrate for DPT_res This compound Pgp_res P-glycoprotein (Efflux Pump) DPT_res->Pgp_res Not a Substrate

Caption: DPT's mechanism of action and its evasion of P-glycoprotein-mediated resistance.

Cross_Resistance_Workflow start Start cell_culture Culture Sensitive (e.g., MCF-7/S) and Resistant (e.g., MCF-7/A) Cancer Cell Lines start->cell_culture drug_treatment Treat cells with serial dilutions of DPT, Paclitaxel, and Etoposide cell_culture->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Calculate IC50 values for each drug in both cell lines viability_assay->data_analysis ri_calculation Calculate Resistance Index (RI): RI = IC50(Resistant) / IC50(Sensitive) data_analysis->ri_calculation conclusion Compare RI values to determine cross-resistance profiles ri_calculation->conclusion end End conclusion->end

Caption: Experimental workflow for determining cross-resistance in cancer cell lines.

Experimental Protocols

Cell Culture and Maintenance: MCF-7/S (sensitive) and MCF-7/A (adriamycin-resistant) human breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C. The MCF-7/A cell line was maintained in a medium containing 1 µg/mL adriamycin to retain its resistant phenotype.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound, paclitaxel, or etoposide.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Conclusion

The available data strongly indicates that this compound is a potent anticancer agent capable of overcoming multidrug resistance, particularly in cell lines that overexpress the P-glycoprotein efflux pump. Its distinct mechanism of action, targeting microtubule destabilization, and its inability to be recognized by major MDR transporters, prevent cross-resistance with widely used chemotherapeutics like paclitaxel and etoposide. These findings position this compound as a valuable candidate for further development in the treatment of drug-resistant cancers.

References

In Vivo Comparative Efficacy of Dehydropodophyllotoxin Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of prominent Dehydropodophyllotoxin (DEPPT) analogues. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to support informed decisions in anticancer drug development.

This compound and its analogues represent a critical class of anti-cancer agents. While the parent compound, podophyllotoxin (B1678966), acts by inhibiting microtubule assembly, its semi-synthetic derivatives have evolved to primarily target topoisomerase II, a key enzyme in DNA replication and repair. This shift in mechanism has led to the development of clinically significant drugs such as etoposide (B1684455) and teniposide. This guide focuses on the in vivo comparative data of key DEPPT analogues, including TOP-53, GL-331, and NK-611, relative to the widely used etoposide (VP-16).

Comparative In Vivo Performance

Direct quantitative in vivo comparisons of multiple this compound analogues within a single study are limited in publicly available literature. However, several studies provide valuable qualitative and semi-quantitative data on the superior performance of newer analogues compared to etoposide.

One of the most promising next-generation analogues is TOP-53 . In vivo studies have demonstrated its significant efficacy, often equivalent to etoposide but at considerably lower doses[1][2]. A key study highlighted that TOP-53 was active against four out of five human non-small cell lung cancer (NSCLC) xenografts, whereas etoposide was only active against two of the five[1][2]. Furthermore, TOP-53 exhibited potent inhibitory activity against a lung tumor and four lung metastatic tumors, appearing more active than etoposide in four of these models[1]. This enhanced in vivo activity is supported by its twofold greater inhibitory activity against topoisomerase II compared to etoposide[1][2]. Despite its promising preclinical data and progression to phase II clinical trials, the results of these trials for TOP-53 have not been widely published[3].

Other notable analogues include GL-331 and NK-611 . In vitro studies have indicated that GL-331 is more potent than etoposide in killing various cancer cell lines[4][5]. Similarly, NK-611 has shown comparable or superior antitumor activity to etoposide in several in vitro and in vivo models[3][4][5].

Table 1: Summary of In Vivo and Mechanistic Comparisons of this compound Analogues

AnalogueComparatorKey In Vivo FindingsMechanism of Action
TOP-53 Etoposide (VP-16)- Equivalent efficacy at 3-5 times lower doses in murine solid tumors. - Active against a broader range of human NSCLC xenografts (4/5 vs. 2/5 for etoposide)[1][2]. - More active against several lung metastatic tumor models[1].Topoisomerase II inhibitor (2x more potent than etoposide)[1][2].
GL-331 Etoposide (VP-16)- Demonstrated more efficacious anti-cancer activity in in vivo lymphoma systems (details not specified in available abstracts)[3][4][5].Topoisomerase II inhibitor.
NK-611 Etoposide (VP-16)- Showed equal or superior antitumor activity in a variety of in vivo tumor models (specific quantitative data not provided in abstracts)[3][4][5].Topoisomerase II inhibitor.

Mechanism of Action: Targeting Topoisomerase II and Associated Signaling Pathways

The primary mechanism of action for this compound analogues like etoposide, TOP-53, GL-331, and NK-611 is the inhibition of DNA topoisomerase II[6][7][8][9][10]. These agents stabilize the covalent intermediate formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Recent research has also implicated the PI3K/Akt signaling pathway in the cytotoxic effects of podophyllotoxin derivatives. Specifically, Deoxypodophyllotoxin (DPT), a related natural product, has been shown to induce apoptosis and inhibit cell viability and invasion by blocking the PI3K/Akt pathway in various cancer cell lines, including glioblastoma and oral squamous cell carcinoma[11][12][13][14][15]. This suggests that modulation of this critical survival pathway may be a key component of the antitumor activity of this compound analogues.

Below is a diagram illustrating the proposed mechanism of action, including the inhibition of topoisomerase II and the modulation of the PI3K/Akt signaling pathway.

Dehydropodophyllotoxin_Analogue_Mechanism Mechanism of Action of this compound Analogues cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DEPPT_Analogue This compound Analogue PI3K PI3K DEPPT_Analogue->PI3K Inhibits p38_MAPK p38 MAPK DEPPT_Analogue->p38_MAPK Activates Topoisomerase_II Topoisomerase II DEPPT_Analogue->Topoisomerase_II Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptotic_Proteins Apoptotic Proteins (e.g., Bax, Bcl-2) Akt->Apoptotic_Proteins Regulates p38_MAPK->Apoptotic_Proteins Regulates Apoptosis_Nucleus Apoptosis Apoptotic_Proteins->Apoptosis_Nucleus Induces DNA DNA Topoisomerase_II->DNA Acts on DSB Double-Strand Breaks DNA->DSB Leads to Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Nucleus

Caption: Proposed mechanism of this compound analogues.

Experimental Protocols: In Vivo Xenograft Model

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of this compound analogues in a subcutaneous xenograft mouse model. This protocol is based on established methodologies and can be adapted for specific cancer cell lines and drug candidates.

1. Animal Model and Husbandry:

  • Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Housing: Sterile, filter-topped cages with autoclaved bedding, food, and water provided ad libitum. Maintained on a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Tumor Implantation:

  • Cell Lines: Human cancer cell lines (e.g., A549 for NSCLC, HCT116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Implantation: Cells are harvested during the exponential growth phase, washed, and resuspended in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), often mixed with Matrigel to enhance tumor take rate. A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: The this compound analogue is dissolved in a suitable vehicle and administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Primary Endpoint: Tumor growth inhibition is calculated at the end of the study.

  • Secondary Endpoints: Body weight is monitored as an indicator of toxicity. Survival analysis may also be performed. At the end of the experiment, tumors are excised and weighed.

5. Workflow Diagram:

Xenograft_Workflow In Vivo Xenograft Model Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug Administration (DEPPT Analogue or Vehicle) Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Weight, Survival) Treatment->Efficacy_Evaluation Data_Analysis Data Analysis and Comparison Efficacy_Evaluation->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

References

Assessing the therapeutic index of Dehydropodophyllotoxin vs Teniposide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The landscape of cancer chemotherapy is continually evolving, with a persistent focus on maximizing efficacy while minimizing toxicity. Central to this endeavor is the therapeutic index (TI), a critical measure of a drug's safety margin. This guide provides an objective comparison of the therapeutic indices of two podophyllotoxin (B1678966) derivatives: Dehydropodophyllotoxin (DPT) and Teniposide (B1684490) (VM-26). By examining their mechanisms of action, in vitro cytotoxicity, and in vivo toxicity, this document aims to equip researchers and drug development professionals with the data necessary to make informed decisions.

Introduction to the Compounds

Both this compound and Teniposide are semi-synthetic derivatives of podophyllotoxin, a natural lignan (B3055560) extracted from the rhizomes of the Podophyllum plant.[1][2] While sharing a common origin, their structural modifications have led to distinct mechanisms of action and, consequently, different efficacy and toxicity profiles. Teniposide is an established chemotherapeutic agent used in the treatment of various cancers, including childhood acute lymphocytic leukemia (ALL) and certain brain tumors.[3][4][5] this compound and its analogues represent a class of compounds being actively investigated for their potent cytotoxic effects against a range of cancer cell lines.

The therapeutic index is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[6][7] A higher TI is preferable, as it indicates a wider margin between the doses required for therapeutic effect and those that cause unacceptable adverse effects.[6]

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and Teniposide lies in their molecular targets and mechanisms of action.

Teniposide functions as a Topoisomerase II inhibitor .[3][8][9] It stabilizes the covalent complex between DNA and the topoisomerase II enzyme. This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4][8] The resulting DNA damage triggers cell cycle arrest, primarily in the late S or early G2 phase, and ultimately induces apoptosis (programmed cell death).[1][4]

This compound , like its parent compound podophyllotoxin, acts as a microtubule inhibitor .[2][10] It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cells are arrested in the M phase of the cell cycle, which culminates in apoptosis.[11] Additionally, some podophyllotoxin derivatives have been shown to modulate signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.[10][12][13]

DOT script for Teniposide's Mechanism of Action

Teniposide_Mechanism cluster_cell Cancer Cell Teniposide Teniposide TopoII Topoisomerase II Teniposide->TopoII Inhibits DNA_Complex Stabilized Topo II-DNA Cleavable Complex TopoII->DNA_Complex Stabilizes DSB DNA Double-Strand Breaks DNA_Complex->DSB Accumulation of Arrest Cell Cycle Arrest (Late S / Early G2) DSB->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Mechanism of action for Teniposide.
DOT script for this compound's Mechanism of Action

DPT_Mechanism cluster_cell Cancer Cell DPT This compound Tubulin Tubulin DPT->Tubulin Binds to PI3K PI3K/AKT Pathway DPT->PI3K Modulates Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest Cell Cycle Arrest (M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2. Mechanism of action for this compound.

Quantitative Data Comparison

The following tables summarize available data on the cytotoxicity and toxicity of Teniposide and various this compound derivatives. Direct comparison is challenging due to variations in cell lines and experimental conditions across studies.

Table 1: In Vitro Cytotoxicity (IC50) of Teniposide and Podophyllotoxin Derivatives

CompoundCell LineCancer TypeIC50 ConcentrationReference
Teniposide (VM-26) Human Small Cell Lung Cancer (SCCL) Lines (average of 5)Lung Cancer~25-40 nM (continuous exposure)[14][15]
Teniposide (VM-26) SBC-3Small Cell Lung Cancer~0.01 µg/mL (~15 nM)[16]
BN 58705 (DPT derivative) Various human tumor linesMultipleCytotoxic at concentrations 100- to 1000-fold lower than Adriamycin or Cisplatin[11]
Podophyllotoxin L1210Leukemia0.004 µg/mLNot directly cited, general knowledge
Etoposide (B1684455) (VP-16) Human Small Cell Lung Cancer (SCCL) Lines (average of 5)Lung Cancer~340-425 nM (continuous exposure)[14]

Note: Data is aggregated from multiple sources and should be interpreted with caution. IC50 values are highly dependent on the specific assay and conditions used.

Table 2: In Vivo Toxicity Data

CompoundAnimal ModelParameterValueReference
Teniposide (VM-26) HumanDose-Limiting ToxicitySevere Myelosuppression (Bone Marrow Suppression)[3][17]
BN 58705 (DPT derivative) MiceLD50 (Lethal Dose, 50%)150 mg/kg[11]

Experimental Protocols

To ensure reproducibility and standardization in assessing the therapeutic index, detailed experimental protocols are crucial.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the 50% inhibitory concentration (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and Teniposide in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Xenograft Model for In Vivo Efficacy and Toxicity

This model assesses the anti-tumor activity and systemic toxicity of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1x10^6 to 5x10^6 cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Teniposide, this compound).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule and dosage. The vehicle control group receives the drug-free vehicle.

  • Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of systemic toxicity. Note any clinical signs of distress (e.g., lethargy, ruffled fur).

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum size or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition between treated and control groups. Toxicity is assessed by body weight loss and other observed adverse effects. The TD50 can be estimated from dose-ranging toxicity studies.

DOT script for Experimental Workflow

workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation cell_lines Cancer Cell Lines mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC50 / ED50 (Effective Dose) mtt_assay->ic50 ti_calc Calculate TI = TD50 / ED50 ic50->ti_calc xenograft Tumor Xenograft Model (e.g., Mice) efficacy Measure Tumor Growth Inhibition xenograft->efficacy toxicity Monitor Toxicity (e.g., Weight Loss) xenograft->toxicity td50 Determine TD50 (Toxic Dose) toxicity->td50 td50->ti_calc

References

Safety Operating Guide

Navigating the Safe Disposal of Dehydropodophyllotoxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Dehydropodophyllotoxin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact, as related compounds are fatal in contact with skin.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the person into fresh air and keep them comfortable for breathing.[2]

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework.

1. Waste Identification and Segregation:

  • This compound waste should be classified as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent accidental reactions. Store it separately from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

2. Waste Containment:

  • Solid Waste:

    • Collect pure this compound or contaminated solids (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • The container should be made of a material compatible with the chemical. The original manufacturer's container is often a good option.[5]

    • Ensure the container has a secure, screw-on cap.[4]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The container must have a tight-fitting screw cap.[4]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4][5]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[6]

  • The label should also include:

    • The full chemical name: "this compound Waste"

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.[4]

  • Keep waste containers closed except when adding waste.[4]

5. Disposal and Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Follow all institutional procedures for waste pickup and documentation.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.

G A Step 1: Identify & Segregate This compound Waste B Step 2: Contain Waste in Appropriate Labeled Container A->B Classify as Hazardous C Solid Waste B->C Use leak-proof solid container D Liquid Waste B->D Use shatter-resistant liquid container E Sharps Waste B->E Use puncture-resistant sharps container F Step 3: Store in Designated Satellite Accumulation Area C->F D->F E->F G Step 4: Arrange for Pickup by EHS/EH&S F->G Follow Institutional Procedures H Final Disposal by Licensed Facility G->H

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling Dehydropodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential, immediate safety and logistical information for the handling of Dehydropodophyllotoxin, a cytotoxic compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. The information herein is synthesized from established protocols for handling potent cytotoxic agents and related compounds like Podophyllotoxin.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment. The following table summarizes the required PPE for various handling procedures.

PPE CategoryRecommended EquipmentPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents direct skin contact with the compound. The outer glove should be worn over the gown cuff and the inner glove underneath.[1]
Body Protection Disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabricProtects clothing and skin from accidental spills and contamination.[1][2]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects eyes from splashes or airborne particles.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form of the compound outside of a containment device to prevent inhalation of aerosolized particles.[1][3]
Foot Protection Disposable shoe coversPrevents the spread of contamination outside of the designated handling area.[2]

Operational Plan: Handling and Preparation

This compound is a potent cytotoxic agent and must be handled with extreme caution in a designated and controlled environment.

Designated Area: All handling of this compound should occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and personnel.[2] The work surface should be covered with a disposable, plastic-backed absorbent pad.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure all necessary supplies, including PPE, spill kit, and waste disposal containers, are readily available.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye protection).

  • Compound Handling:

    • If working with a powder, carefully transfer the required amount using dedicated spatulas and weighing paper. Avoid creating dust.

    • If reconstituting, use a closed system drug-transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ fitting and employ negative pressure techniques to avoid aerosol generation.

  • Post-Handling:

    • Wipe down all surfaces of the BSC with a deactivating agent followed by a cleaning agent.

    • Carefully doff PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials must be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow or purple bin).[4]

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.

Container Management:

  • Cytotoxic waste containers must be kept closed when not in use.

  • Do not overfill containers.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A cytotoxic spill kit must be readily available in all areas where this compound is handled.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full set of recommended PPE from the spill kit.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.[5]

    • For liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[4][5]

  • Clean the Area:

    • Using the scoop and scraper from the spill kit, carefully collect the absorbent material and any broken glass. Place it into the cytotoxic waste bag.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with water.[5]

  • Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into the cytotoxic waste container.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling in BSC/CACI cluster_cleanup Cleanup and Doffing A Assemble Supplies (PPE, Spill Kit, Waste Bins) B Don Full PPE A->B C Prepare Work Surface (Absorbent Pad) B->C Enter Handling Area D Handle Compound (Weighing/Reconstituting) C->D E Decontaminate BSC D->E Complete Handling F Dispose of Waste in Designated Containers E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Response Decision-Making Process

G Spill Response Logic Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Full PPE from Spill Kit Evacuate->DonPPE SpillType Powder or Liquid? DonPPE->SpillType ContainPowder Cover with Damp Absorbent Pads SpillType->ContainPowder Powder ContainLiquid Cover with Absorbent Pads (Outside-In) SpillType->ContainLiquid Liquid Clean Clean Area Twice with Detergent ContainPowder->Clean ContainLiquid->Clean Dispose Dispose of All Materials as Cytotoxic Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Decision-making process for responding to a this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.